RI(dl)-2 TFA

Description

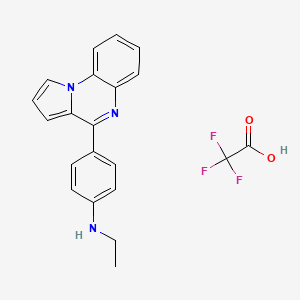

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H18F3N3O2 |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

N-ethyl-4-pyrrolo[1,2-a]quinoxalin-4-ylaniline;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C19H17N3.C2HF3O2/c1-2-20-15-11-9-14(10-12-15)19-18-8-5-13-22(18)17-7-4-3-6-16(17)21-19;3-2(4,5)1(6)7/h3-13,20H,2H2,1H3;(H,6,7) |

InChI Key |

NIJZNZBFNNPMPH-UHFFFAOYSA-N |

Appearance |

Solid powder |

Synonyms |

RI(dl)-2; RI(dl)-2 TFA salt. RI(dl)-2 trifluoroacetic acid; N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline trifluoroacetic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RI(dl)-2 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

RI(dl)-2 TFA is a potent and selective small molecule inhibitor targeting the homologous recombination (HR) pathway, a critical DNA double-strand break (DSB) repair mechanism. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and the experimental protocols used to elucidate its function. Quantitative data are presented to substantiate its inhibitory activities, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biochemical and cellular roles.

Core Mechanism of Action: Inhibition of RAD51-mediated D-loop Formation

This compound exerts its biological effects through the direct inhibition of RAD51, a key recombinase in the homologous recombination pathway. Specifically, this compound targets the strand invasion step, a critical process where the RAD51-coated single-stranded DNA (ssDNA) filament invades a homologous duplex DNA to form a displacement loop (D-loop). This D-loop structure is a pivotal intermediate for subsequent DNA synthesis and resolution of the DSB.

The inhibitory action of this compound is highly specific. It stabilizes the RAD51-ssDNA nucleoprotein filament in a non-functional conformation. This stabilized yet inactive filament is incapable of proceeding with the D-loop formation. A noteworthy characteristic of this compound is that it does not impede the initial binding of RAD51 to ssDNA, nor does it affect the overall stability of the pre-formed RAD51-ssDNA complex. This specific mode of action distinguishes it from other RAD51 inhibitors that may disrupt filament formation entirely.

By blocking D-loop formation, this compound effectively halts the progression of homologous recombination. This targeted inhibition also prevents the engagement of related pathways, such as RAD52-mediated single-strand annealing (SSA), further isolating the disruption to the RAD51-dependent HR pathway.

Quantitative Analysis of Inhibitory Activity

The potency of this compound has been quantified through in vitro biochemical assays and cell-based functional assays. The following tables summarize the key quantitative data.

| Assay Type | Target/Process | IC50 Value (µM) | Reference |

| In Vitro Biochemical Assay | RAD51-mediated D-loop Formation | 11.1 | |

| Cell-Based Functional Assay | Homologous Recombination (HR) | 3.0 |

Table 1: Summary of IC50 Values for this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound in inhibiting its direct molecular target and the downstream cellular pathway.

Signaling Pathway and Molecular Interactions

The following diagram illustrates the established signaling pathway of homologous recombination and pinpoints the specific inhibitory action of this compound.

Figure 1: Mechanism of Action of this compound in the Homologous Recombination Pathway. This diagram illustrates the key stages of homologous recombination, with the inhibitory action of this compound highlighted at the D-loop formation step.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro RAD51-mediated D-loop Formation Assay

This assay biochemically recapitulates the strand invasion step of homologous recombination to directly measure the inhibitory effect of this compound on D-loop formation.

Methodology:

-

Substrate Preparation:

-

A single-stranded DNA (ssDNA) oligonucleotide (e.g., 90-mer) is 5'-end-labeled with 32P-ATP using T4 polynucleotide kinase.

-

Unincorporated nucleotides are removed via spin column chromatography.

-

Supercoiled dsDNA plasmid (e.g., pUC19) homologous to the ssDNA oligonucleotide is purified.

-

-

Reaction Assembly:

-

Reactions are assembled in a buffer containing 25 mM Tris-HCl (pH 7.5), 1 mM DTT, 100 µg/ml BSA, 10 mM MgCl₂, 2 mM ATP, and an ATP regeneration system (creatine kinase and phosphocreatine).

-

Purified human RAD51 protein is incubated with the 32P-labeled ssDNA oligonucleotide at a stoichiometric ratio (e.g., 1 RAD51 monomer per 3 nucleotides of ssDNA) for 10-15 minutes at 37°C to allow for the formation of the presynaptic filament.

-

This compound or vehicle control (DMSO) is added to the reaction mixture at various concentrations and incubated for a further 10-15 minutes at 37°C.

-

-

D-loop Formation Initiation and Termination:

-

The strand invasion reaction is initiated by the addition of the homologous supercoiled dsDNA plasmid.

-

The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.

-

The reaction is terminated by the addition of SDS and proteinase K to deproteinize the DNA.

-

-

Analysis:

-

The reaction products are resolved by agarose gel electrophoresis.

-

The gel is dried and exposed to a phosphor screen.

-

The formation of the D-loop product, which migrates slower than the free ssDNA, is quantified using a phosphorimager.

-

IC50 values are calculated from the dose-response curve of D-loop formation inhibition.

-

Figure 2: Experimental Workflow for the In Vitro D-loop Formation Assay. This flowchart outlines the key steps involved in assessing the inhibitory effect of this compound on RAD51-mediated D-loop formation.

Cell-Based Homologous Recombination (DR-GFP) Assay

This assay measures the efficiency of homologous recombination in living cells and is used to determine the cellular potency of this compound.

Methodology:

-

Cell Line:

-

A U2OS cell line stably integrated with the DR-GFP reporter construct is used. This reporter system consists of two mutated GFP genes. One gene (SceI-GFP) is inactivated by the insertion of an I-SceI endonuclease recognition site. The other is a truncated GFP fragment (iGFP) that can serve as a template for repair.

-

-

Induction of DNA Double-Strand Breaks:

-

Cells are transiently transfected with an expression vector for the I-SceI endonuclease. The expression of I-SceI creates a specific DSB within the SceI-GFP gene.

-

-

Inhibitor Treatment:

-

Following transfection, cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 48 hours).

-

-

Homologous Recombination and Reporter Activation:

-

If the DSB is repaired by homologous recombination using the iGFP template, a functional GFP gene is reconstituted.

-

-

Analysis:

-

The percentage of GFP-positive cells is quantified by flow cytometry.

-

The reduction in the percentage of GFP-positive cells in the presence of this compound reflects the inhibition of homologous recombination.

-

IC50 values are determined from the dose-response curve of HR inhibition.

-

Figure 3: Experimental Workflow for the DR-GFP Homologous Recombination Assay. This diagram depicts the process of inducing and measuring homologous recombination in a cellular context to evaluate the efficacy of this compound.

Conclusion

This compound is a highly specific inhibitor of the homologous recombination pathway. Its mechanism of action is centered on the allosteric modulation of the RAD51-ssDNA filament, preventing the crucial D-loop formation step without disrupting the initial assembly of the filament. This precise targeting makes this compound a valuable tool for studying the intricacies of DNA repair and a promising candidate for further development as a therapeutic agent, particularly in oncology, where the inhibition of DNA repair pathways can sensitize cancer cells to chemo- and radiotherapy. The experimental protocols and quantitative data presented herein provide a robust framework for researchers and drug development professionals to understand and further investigate the utility of this potent RAD51 inhibitor.

RI(dl)-2 TFA: A Technical Guide to a Novel RAD51 Inhibitor Targeting Homologous Recombination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the human genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways. Among these, homologous recombination (HR) is a high-fidelity mechanism crucial for the repair of DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage. A central player in this pathway is the recombinase RAD51, which facilitates the critical steps of homologous pairing and strand exchange.[1] In many cancers, RAD51 is overexpressed, leading to enhanced DNA repair capabilities and resistance to DNA-damaging therapies such as chemotherapy and radiation.[2] This has positioned RAD51 as a key therapeutic target in oncology.

This technical guide provides an in-depth overview of RI(dl)-2 TFA, a potent and selective small molecule inhibitor of RAD51. We will delve into its mechanism of action, present its quantitative biochemical and cellular activities, provide detailed experimental protocols for its evaluation, and illustrate the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound selectively inhibits the D-loop formation activity of RAD51. Unlike many other RAD51 inhibitors, it does not prevent the initial binding of RAD51 to single-stranded DNA (ssDNA). Instead, this compound is understood to stabilize the RAD51-ssDNA nucleoprotein filament in a non-functional conformation. This stabilized but inactive filament is incapable of proceeding with the subsequent steps of homologous recombination, namely the invasion of the homologous duplex DNA to form a D-loop. This mechanism effectively shuts down the HR pathway without disrupting the initial recognition of DNA damage and assembly of the repair machinery.

Quantitative Data Presentation

The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.

| Biochemical Activity | Parameter | Value | Reference |

| RAD51-mediated D-loop Formation | IC50 | 11.1 µM | [1] |

| Cellular Activity | Parameter | Value | Reference |

| Homologous Recombination (in human cells) | IC50 | 3.0 µM | [1] |

Note: Further data on the cytotoxicity of this compound across a panel of cancer cell lines, as well as data on its potential synergistic effects with other anticancer agents, are not yet publicly available.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of RAD51 inhibitors. Below are protocols for key experiments used to characterize the activity of compounds like this compound.

RAD51-Mediated D-Loop Formation Assay

This biochemical assay directly measures the ability of RAD51 to catalyze the invasion of a single-stranded DNA oligonucleotide into a homologous supercoiled duplex DNA plasmid, forming a D-loop structure.

Materials:

-

Purified human RAD51 protein

-

Single-stranded oligonucleotide (e.g., 90-mer) with homology to the target plasmid

-

Supercoiled dsDNA plasmid (e.g., pUC19)

-

ATP

-

Reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 100 µg/ml BSA, 2.5 mM ATP, 5 mM MgCl2)

-

This compound or other inhibitors

-

Proteinase K

-

Agarose gel electrophoresis system

-

DNA stain (e.g., SYBR Gold)

Procedure:

-

On ice, prepare the RAD51 reaction mixture containing reaction buffer, ATP, and the desired concentration of RAD51 protein.

-

Add the single-stranded oligonucleotide to the reaction mixture.

-

Incubate at 37°C for 10-15 minutes to allow for the formation of the RAD51-ssDNA filament.

-

Add this compound or vehicle control at various concentrations and incubate for an additional 10 minutes at 37°C.

-

Initiate the strand invasion reaction by adding the supercoiled dsDNA plasmid.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding Proteinase K and SDS to a final concentration of 1 mg/ml and 0.5%, respectively, and incubate at 37°C for 15 minutes.

-

Analyze the reaction products by electrophoresis on a 1% agarose gel.

-

Stain the gel with a suitable DNA stain and visualize the D-loop products, which migrate slower than the supercoiled plasmid.

-

Quantify the band intensities to determine the IC50 of the inhibitor.

In-Cell Homologous Recombination Assay (DR-GFP Reporter Assay)

This cell-based assay quantifies the frequency of homologous recombination in living cells using a chromosomally integrated reporter construct. The DR-GFP reporter consists of two differentially mutated GFP genes. A DSB is introduced into the upstream GFP gene by the I-SceI endonuclease, and successful HR-mediated repair using the downstream GFP fragment as a template results in a functional GFP protein, which can be detected by flow cytometry.

Materials:

-

Human cell line stably expressing the DR-GFP reporter (e.g., U2OS DR-GFP)

-

I-SceI expression vector (e.g., pCBASceI)

-

Transfection reagent

-

This compound or other inhibitors

-

Flow cytometer

Procedure:

-

Seed the DR-GFP reporter cells in 6-well plates.

-

The following day, co-transfect the cells with the I-SceI expression vector.

-

Immediately after transfection, treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the cells for 48-72 hours.

-

Harvest the cells by trypsinization and resuspend in PBS.

-

Analyze the percentage of GFP-positive cells by flow cytometry.

-

The reduction in the percentage of GFP-positive cells in the presence of the inhibitor reflects its ability to inhibit homologous recombination.

RAD51 Foci Formation Assay (Immunofluorescence)

This assay visualizes the recruitment of RAD51 to sites of DNA damage within the cell nucleus. Following DNA damage, RAD51 polymerizes on ssDNA at the damage sites, forming discrete nuclear structures known as RAD51 foci, which can be detected by immunofluorescence microscopy.

Materials:

-

Human cancer cell line (e.g., HeLa, U2OS)

-

DNA damaging agent (e.g., ionizing radiation, mitomycin C, cisplatin)

-

This compound or other inhibitors

-

Primary antibody against RAD51

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Grow cells on coverslips in a multi-well plate.

-

Treat the cells with a DNA damaging agent to induce DSBs.

-

Immediately after inducing damage, treat the cells with various concentrations of this compound or vehicle control.

-

Allow the cells to recover for a specific period (e.g., 4-8 hours) to allow for foci formation.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS.

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate with the primary anti-RAD51 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the RAD51 foci using a fluorescence microscope.

-

Quantify the number of cells with RAD51 foci and the number of foci per cell.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and its target pathway.

References

The Role of RI(dl)-2 TFA in Genomic Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining genomic stability is paramount for cellular health and the prevention of diseases such as cancer. Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway that ensures the faithful restoration of genetic information. At the heart of this process lies the RAD51 recombinase, which forms a nucleoprotein filament on single-stranded DNA (ssDNA) to initiate the search for a homologous template and subsequent DNA strand invasion, forming a displacement loop (D-loop). Due to its central role in DNA repair, RAD51 is a key target for therapeutic intervention, particularly in oncology. This technical guide explores the role of RI(dl)-2 TFA, a potent and selective inhibitor of RAD51, in modulating genomic stability.

This compound: A Selective Inhibitor of RAD51-Mediated D-Loop Formation

This compound is a small molecule inhibitor that specifically targets the D-loop formation step in homologous recombination.[1][2][3] Unlike some other RAD51 inhibitors, this compound does not prevent the binding of RAD51 to ssDNA.[2] Instead, it is proposed to stabilize the RAD51-ssDNA nucleoprotein filament in a non-functional state that is incapable of executing the D-loop activity.[2] This mechanism effectively halts the progression of homologous recombination, leading to an accumulation of unresolved DNA damage and ultimately impacting genomic stability.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified through in vitro biochemical assays and cell-based homologous recombination assays. The key inhibitory concentrations (IC50) are summarized in the table below.

| Assay | Inhibitor | IC50 (μM) | Description | Reference |

| RAD51-mediated D-loop Formation | RI(dl)-2 | 11.1 ± 1.3 | In vitro assay measuring the formation of D-loops, a key intermediate in homologous recombination. | [4] |

| Homologous Recombination in Human Cells | RI(dl)-2 | 3.0 ± 1.8 | Cell-based assay quantifying the efficiency of homologous recombination repair of induced DNA damage. | [4] |

Mechanism of Action: Inhibition of Homologous Recombination

The following diagram illustrates the established pathway of homologous recombination and the specific point of inhibition by this compound.

Caption: Inhibition of RAD51-mediated D-loop formation by this compound.

Experimental Protocols

Detailed methodologies for the key assays used to characterize the activity of this compound are provided below. These protocols are based on established methods for studying homologous recombination.

RAD51-Mediated D-loop Formation Assay

This in vitro assay biochemically reconstitutes the initial strand invasion step of homologous recombination to quantify the inhibitory effect of compounds on D-loop formation.

Materials:

-

Purified human RAD51 protein

-

Single-stranded DNA (ssDNA) oligonucleotide (e.g., 90-mer), 5'-end labeled with [γ-³²P]ATP

-

Homologous supercoiled dsDNA plasmid (e.g., pUC19)

-

Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 10 mM MgCl₂, 2 mM ATP)

-

Stop Buffer (e.g., 20 mM EDTA, 0.5% SDS, 1 mg/mL Proteinase K)

-

Agarose gel (1%) and electrophoresis apparatus

-

Phosphorimager system

Procedure:

-

Prepare a reaction mixture containing reaction buffer, purified RAD51 protein, and the ³²P-labeled ssDNA oligonucleotide.

-

Incubate the mixture at 37°C for 5-10 minutes to allow for the formation of the RAD51-ssDNA presynaptic filament.

-

Initiate the D-loop reaction by adding the homologous supercoiled dsDNA plasmid to the reaction mixture.

-

Incubate at 37°C for 15-30 minutes.

-

Terminate the reaction by adding the stop buffer and incubating at 37°C for an additional 15 minutes.

-

Analyze the reaction products by electrophoresis on a 1% agarose gel.

-

Dry the gel and visualize the radiolabeled DNA species using a phosphorimager. The D-loop product will migrate slower than the free ssDNA.

-

For inhibitor studies, pre-incubate the RAD51 protein with varying concentrations of this compound before the addition of ssDNA.

Cell-Based Homologous Recombination Assay (DR-GFP Reporter Assay)

This assay measures the efficiency of homologous recombination in living cells using a chromosomally integrated reporter substrate.

Materials:

-

Human cell line containing the DR-GFP reporter cassette (e.g., U2OS DR-GFP)

-

I-SceI expression vector (to induce a site-specific double-strand break)

-

Transfection reagent

-

Cell culture medium and supplements

-

Flow cytometer

Procedure:

-

Seed the U2OS DR-GFP cells in appropriate culture plates.

-

Treat the cells with varying concentrations of this compound for a predetermined period (e.g., 24 hours).

-

Transfect the cells with the I-SceI expression vector to induce a DSB in the reporter cassette.

-

Continue the incubation for 48-72 hours to allow for DNA repair.

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in a suitable buffer for flow cytometry.

-

Analyze the percentage of GFP-positive cells using a flow cytometer. GFP expression indicates successful HR-mediated repair.

-

The reduction in the percentage of GFP-positive cells in the presence of this compound relative to a vehicle control reflects the inhibition of homologous recombination.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the impact of this compound on homologous recombination.

Caption: General experimental workflow for inhibitor characterization.

Conclusion

This compound represents a valuable research tool for dissecting the mechanisms of homologous recombination and genomic stability. Its specific inhibition of RAD51-mediated D-loop formation provides a targeted approach to modulate this critical DNA repair pathway. For drug development professionals, the potent inhibition of homologous recombination in human cells by this compound highlights the therapeutic potential of targeting RAD51. Further investigation into the cellular consequences of this compound treatment, particularly in the context of cancer cells that are often reliant on specific DNA repair pathways, is warranted. This guide provides the foundational technical information for researchers and scientists to explore the role of this compound in their specific areas of interest related to genomic stability and drug discovery.

References

RI(dl)-2 TFA: A Technical Guide to Solubility and Stability for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of RI(dl)-2 TFA, a potent inhibitor of RAD51. The following sections detail its physicochemical properties, provide protocols for its use in a laboratory setting, and illustrate its mechanism of action within relevant signaling pathways.

Quantitative Data Summary

Solubility

The solubility of this compound has been evaluated in common laboratory solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.

| Solvent | Concentration | Temperature | Observations |

| DMSO | ≥10 mM[1] | Room Temperature | Commercially available as a 10 mM solution.[1] |

| Water | Slightly or not soluble[2] | Room Temperature | In general, organic small molecules of this nature exhibit low aqueous solubility. |

| Ethanol | Slightly or not soluble[2] | Room Temperature | - |

Stability

Specific stability data for this compound is not extensively published. However, based on supplier recommendations and general handling procedures for similar small molecules, the following storage conditions are advised to ensure compound integrity.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C[3] | Up to 3 years[2] | Protect from moisture. The trifluoroacetate (TFA) salt form can be hygroscopic.[4] |

| In Solvent (DMSO) | -80°C[3] | Up to 1 year[3] | Aliquot to avoid repeated freeze-thaw cycles.[2] |

| In Solvent (DMSO) | -20°C[5] | Up to 1 month[5] | For shorter-term storage. |

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (Molecular Weight: 435.59 g/mol for the 1.3 TFA salt)[6]

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

Procedure:

-

Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.4356 mg of this compound (assuming a molecular weight of 435.59 g/mol ).

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief ultrasonication can be used to aid dissolution if necessary.[2]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.[3][5]

General Protocol for Stability Testing (Forced Degradation Study)

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions. This is a generalized protocol based on ICH guidelines, as specific stability studies for this compound are not publicly available.[7][8][9][10][11]

Objective: To identify potential degradation products and degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Acetonitrile (ACN) or other suitable organic solvent

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like acetonitrile or methanol to ensure solubility).

-

Stress Conditions: Expose the this compound solutions to the following stress conditions in parallel:

-

Acid Hydrolysis: Add HCl solution to the sample solution to achieve a final concentration of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).[8]

-

Base Hydrolysis: Add NaOH solution to the sample solution to achieve a final concentration of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.[8]

-

Oxidative Degradation: Add H₂O₂ solution to the sample solution to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for a defined period.[8]

-

Thermal Degradation: Store the solid this compound powder and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period.

-

Photostability: Expose the solid this compound powder and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

-

Data Evaluation:

-

Determine the percentage of degradation of this compound under each stress condition.

-

Identify and characterize any significant degradation products using techniques like mass spectrometry.

-

Elucidate the potential degradation pathways.

-

Visualizations

Signaling Pathways

The following diagrams illustrate the mechanism of action of this compound in the context of DNA double-strand break repair pathways.

Caption: General experimental workflow for using this compound.

Caption: this compound inhibits RAD51-mediated D-Loop formation.

Caption: this compound shields the filament from RAD52-mediated SSA.

References

- 1. RAD51-mediated homologous recombination is a pro-tumour driver pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.selleckchem.com [file.selleckchem.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. lubrizolcdmo.com [lubrizolcdmo.com]

- 8. ijisrt.com [ijisrt.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biopharminternational.com [biopharminternational.com]

foundational studies on RI(dl)-2 TFA's biological activity

An in-depth search for foundational studies on the biological activity of a compound designated "RI(dl)-2 TFA" has yielded no specific publicly available scientific literature, data, or research. This suggests that "this compound" may be an internal research code, a very recently synthesized compound not yet described in published literature, or a potential misnomer.

Consequently, the core requirements for this technical guide—including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled at this time due to the absence of foundational information in the public domain.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation, proprietary databases, or recent conference proceedings that may not yet be indexed in publicly searchable databases. If "this compound" is a variation of a more commonly known molecule, providing an alternative name, chemical structure, or therapeutic target could enable a more fruitful search for relevant biological activity data.

Preliminary Investigation into the Cellular Effects of RI(dl)-2 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cellular effects of RI(dl)-2 TFA, a potent and selective inhibitor of RAD51-mediated D-loop formation. The information is compiled from the seminal research article by Wei Lv and colleagues in the Journal of Medicinal Chemistry (2016). This document details the quantitative data, experimental protocols, and key signaling pathways associated with this compound's mechanism of action.

Quantitative Data Summary

This compound, referred to as compound 9h in the primary literature, was identified through a high-throughput screening campaign. Its inhibitory activities against RAD51-mediated D-loop formation and cellular homologous recombination (HR) were quantified and are summarized below.

| Compound | Biochemical IC50 (µM) [D-Loop Formation] | Cellular IC50 (µM) [Homologous Recombination] |

| RI(dl)-2 (9h) | 11.1 ± 1.3 | 3.0 ± 1.8 |

| RI(dl)-1 (8) | 21.3 ± 7.8 | 13.1 ± 1.6 |

Mechanism of Action

This compound selectively inhibits the D-loop formation activity of RAD51, a critical step in the homologous recombination (HR) pathway of DNA double-strand break repair. Notably, this inhibition occurs without affecting the initial formation of the RAD51-ssDNA nucleoprotein filament. This specific mechanism of action suggests that this compound may offer a more targeted therapeutic approach with potentially fewer off-target effects compared to other RAD51 inhibitors that disrupt filament formation. By stabilizing the RAD51-ssDNA filament in a non-functional state, this compound prevents the invasion of the homologous duplex DNA, thereby blocking the subsequent steps of DNA repair.

Signaling Pathway

The primary signaling pathway affected by this compound is the Homologous Recombination (HR) pathway for DNA double-strand break repair. A simplified representation of this pathway and the point of inhibition by this compound is provided below.

Caption: Homologous Recombination Pathway Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

RAD51-Mediated D-Loop Formation Assay

This biochemical assay quantifies the ability of RAD51 to catalyze the invasion of a single-stranded DNA (ssDNA) oligonucleotide into a homologous supercoiled dsDNA plasmid, forming a D-loop structure.

-

Reagents:

-

Purified human RAD51 protein

-

[γ-³²P]-labeled 90-mer ssDNA oligonucleotide

-

Homologous supercoiled dsDNA plasmid (pUC19)

-

Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 100 ng/μL BSA, 2 mM ATP, 5 mM MgCl₂, 10 mM CaCl₂

-

Stop Buffer: 20 mM Tris-HCl (pH 7.5), 1% SDS, 25 mM EDTA, 1 mg/mL Proteinase K

-

-

Procedure:

-

RAD51 protein is pre-incubated with the [γ-³²P]-labeled 90-mer ssDNA in the reaction buffer for 10 minutes at 37°C to allow for nucleoprotein filament formation.

-

The D-loop reaction is initiated by the addition of the homologous supercoiled dsDNA plasmid.

-

The reaction is incubated for 20 minutes at 37°C.

-

The reaction is terminated by the addition of the stop buffer and incubated for a further 15 minutes at 37°C.

-

The reaction products are resolved by 1% agarose gel electrophoresis.

-

The gel is dried and exposed to a phosphor screen. The amount of D-loop formation is quantified by phosphorimaging.

-

For inhibitor studies, varying concentrations of this compound are included in the initial pre-incubation step.

-

In-Cell Homologous Recombination (HR) Reporter Assay

This cell-based assay measures the efficiency of HR-mediated DNA repair in human cells. The assay utilizes a U2OS cell line stably expressing a DR-GFP reporter construct.

-

Cell Line: U2OS DR-GFP (contains an integrated GFP gene disrupted by an I-SceI recognition site and a downstream internal GFP fragment that can be used as a template for HR-mediated repair).

-

Reagents:

-

I-SceI expression vector (pCBASce)

-

This compound

-

Lipofectamine 2000

-

Phosphate-Buffered Saline (PBS)

-

Propidium Iodide (PI)

-

-

Procedure:

-

U2OS DR-GFP cells are seeded in 6-well plates.

-

The following day, cells are transfected with the I-SceI expression vector using Lipofectamine 2000 to induce a site-specific double-strand break in the DR-GFP reporter.

-

Immediately after transfection, cells are treated with varying concentrations of this compound or vehicle control.

-

Cells are incubated for 48 hours to allow for DNA repair and GFP expression.

-

Cells are harvested, washed with PBS, and stained with PI to exclude dead cells.

-

The percentage of GFP-positive cells is determined by flow cytometry, which is a direct measure of HR efficiency.

-

Experimental Workflow and Logic

The discovery and characterization of this compound followed a logical experimental workflow, beginning with a high-throughput screen and culminating in the identification of a specific inhibitor of RAD51's D-loop activity.

Caption: High-Throughput Screening Workflow for this compound Discovery.

The logical relationship of this compound's mechanism of action is distinct from many other RAD51 inhibitors.

Caption: Logical Distinction of this compound's Mechanism of Action.

Methodological & Application

Application Notes and Protocols for RI(dl)-2 TFA in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

RI(dl)-2 TFA is a potent and selective small molecule inhibitor of RAD51 recombinase.[1][2][3][4] It specifically targets the RAD51-mediated D-loop formation step in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, without affecting the binding of RAD51 to single-stranded DNA (ssDNA).[1][2][3][4] By inhibiting HR, this compound can sensitize cancer cells to DNA-damaging agents and radiation, making it a valuable tool for cancer research and drug development.[4] These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Data Presentation

| Parameter | Value | Reference |

| Target | RAD51 | [1][2][5] |

| Mechanism of Action | Inhibits RAD51-mediated D-loop formation | [1][2][3][4] |

| IC50 (D-loop formation) | 11.1 µM | [1][2][3][4] |

| IC50 (Homologous Recombination in human cells) | 3.0 µM | [1][2][3][4] |

Signaling Pathway

The following diagram illustrates the role of RAD51 in the homologous recombination pathway and the point of inhibition by this compound.

Caption: Inhibition of RAD51-mediated D-loop formation by this compound.

Experimental Protocols

Protocol 1: Determination of Cellular IC50 for HR Inhibition using a Reporter Assay

This protocol describes the use of a cell-based reporter assay, such as the DR-GFP assay, to determine the concentration of this compound required to inhibit 50% of homologous recombination activity.

Materials:

-

Cancer cell line with an integrated HR reporter system (e.g., U2OS DR-GFP)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

I-SceI expression vector

-

Transfection reagent

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the reporter cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the I-SceI expression vector to induce a DNA double-strand break in the reporter construct.

-

Treatment: Immediately after transfection, treat the cells with a serial dilution of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Include a DMSO-only control.

-

Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.

-

Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in FACS buffer. Analyze the percentage of GFP-positive cells using a flow cytometer.

-

Data Analysis: Normalize the percentage of GFP-positive cells in the this compound-treated samples to the DMSO control. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Cancer Cell Sensitization to DNA Damaging Agents

This protocol outlines a method to evaluate the ability of this compound to sensitize cancer cells to a DNA damaging agent, such as a PARP inhibitor or cisplatin.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DNA damaging agent (e.g., Olaparib, Cisplatin)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a 72-hour incubation period.

-

Treatment: Treat the cells with a fixed, non-toxic concentration of this compound (e.g., at or slightly below the HR IC50) in combination with a serial dilution of the DNA damaging agent. Include controls for each agent alone and a DMSO-only control.

-

Incubation: Incubate the cells for 72 hours.

-

Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the DMSO control. Compare the dose-response curves of the DNA damaging agent with and without this compound to determine the degree of sensitization.

Protocol 3: Immunofluorescence Staining for RAD51 Foci Formation

This protocol describes how to visualize the effect of this compound on the formation of nuclear RAD51 foci, a hallmark of active homologous recombination.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DNA damaging agent (e.g., Mitomycin C, ionizing radiation)

-

Glass coverslips

-

Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against RAD51

-

Fluorescently labeled secondary antibody

-

DAPI nuclear stain

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a 12-well plate.

-

Pre-treatment: Pre-treat the cells with this compound (e.g., 3 µM) for 2-4 hours.

-

Induction of DNA Damage: Treat the cells with a DNA damaging agent (e.g., 1 µM Mitomycin C for 2 hours or 10 Gy of ionizing radiation).

-

Incubation: Wash out the DNA damaging agent and continue to incubate the cells with this compound for an additional 4-6 hours to allow for foci formation.

-

Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with Triton X-100.

-

Immunostaining: Block the cells and then incubate with the primary anti-RAD51 antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Analysis: Quantify the number of RAD51 foci per nucleus in the different treatment groups. A significant reduction in the number of foci in the this compound-treated cells indicates inhibition of HR.

Experimental Workflow

The following diagram provides a general workflow for studying the effects of this compound in cell culture.

Caption: General experimental workflow for this compound studies.

References

Optimal Concentration of RI(dl)-2 TFA for Inhibiting Homologous Recombination: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing RI(dl)-2 TFA, a potent and selective inhibitor of RAD51, for the modulation of homologous recombination (HR), a critical DNA double-strand break repair pathway. This document outlines the mechanism of action, optimal concentration ranges derived from in vitro and cellular assays, and detailed protocols for key experiments.

Introduction

Homologous recombination is a high-fidelity DNA repair mechanism essential for maintaining genomic stability. The central protein in this pathway, RAD51, facilitates the search for homology and strand invasion, leading to the formation of a displacement loop (D-loop). Dysregulation of HR is implicated in various cancers, making RAD51 an attractive target for therapeutic intervention. This compound has been identified as a selective inhibitor of RAD51-mediated D-loop formation, offering a valuable tool for both basic research and drug development. This compound is the trifluoroacetic acid salt of the active compound RI(dl)-2.

Mechanism of Action

RI(dl)-2 acts by stabilizing the RAD51 nucleoprotein filament in a nonfunctional state.[1][2] Unlike some other RAD51 inhibitors, RI(dl)-2 does not prevent the binding of RAD51 to single-stranded DNA (ssDNA). Instead, it inhibits the subsequent D-loop formation, a crucial step for the initiation of homologous recombination.[1][3] This specific mechanism of action makes RI(dl)-2 a precise tool for studying the later stages of RAD51-mediated recombination.

Quantitative Data Summary

The inhibitory activity of RI(dl)-2 has been quantified in both biochemical and cellular assays. The following table summarizes the key IC50 values for RI(dl)-2.

| Assay Type | Target/Process | Organism/Cell Line | IC50 (µM) | Reference |

| Biochemical Assay | RAD51-mediated D-loop formation | Human (in vitro) | 11.1 | [3] |

| Cellular Assay | Homologous Recombination (HR) | Human U2OS DR-GFP | 3.0 | [3] |

Signaling Pathway and Inhibition

The following diagram illustrates the key steps of homologous recombination and the specific point of inhibition by this compound.

Caption: Inhibition of D-Loop Formation by this compound.

Experimental Protocols

Determining the Optimal Concentration of this compound

The following workflow outlines the general procedure for determining the optimal concentration of this compound for inhibiting homologous recombination in a cell-based assay.

Caption: Experimental workflow for IC50 determination.

Protocol 1: In Vitro RAD51-Mediated D-Loop Formation Assay

This protocol is adapted from the methods used to characterize RI(dl)-2 and is designed to measure the direct inhibitory effect of the compound on RAD51 activity.[3]

Materials:

-

Purified human RAD51 protein

-

This compound

-

32P-labeled single-stranded DNA (ssDNA) oligonucleotide (e.g., 90-mer)

-

Supercoiled dsDNA plasmid (homologous to the ssDNA oligo)

-

D-loop reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM DTT, 100 µg/ml BSA, 1 mM ATP, 10 mM MgCl2, 20 mM KCl)

-

Stop buffer (e.g., SDS and Proteinase K)

-

Agarose gel electrophoresis system

-

Phosphorimager

Procedure:

-

RAD51-ssDNA Filament Formation:

-

In a microcentrifuge tube, incubate RAD51 protein (e.g., 1 µM) with the 32P-labeled ssDNA oligonucleotide (e.g., 3 µM nucleotides) in D-loop reaction buffer.

-

To test the inhibitor, add varying concentrations of this compound to this mixture. Include a DMSO vehicle control.

-

Incubate at 37°C for 10-15 minutes to allow for the formation of the presynaptic filament.

-

-

D-Loop Reaction:

-

Initiate the D-loop reaction by adding the supercoiled dsDNA plasmid (e.g., 50 µM base pairs).

-

Incubate the reaction at 37°C for 15-30 minutes.

-

-

Reaction Termination and Deproteinization:

-

Stop the reaction by adding the stop buffer containing SDS and Proteinase K.

-

Incubate at 37°C for 15 minutes.

-

-

Analysis:

-

Analyze the reaction products by electrophoresis on a 1% agarose gel.

-

Dry the gel and visualize the radiolabeled DNA using a phosphorimager.

-

Quantify the amount of D-loop formation in each reaction. The D-loop product will migrate slower than the ssDNA substrate.

-

-

Data Interpretation:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Protocol 2: Cellular Homologous Recombination Assay using U2OS DR-GFP Reporter Cell Line

This protocol utilizes the U2OS DR-GFP reporter cell line to quantify the efficiency of homologous recombination in a cellular context. The DR-GFP reporter system consists of two differentially mutated GFP genes. A double-strand break induced by the I-SceI endonuclease in one GFP gene can be repaired by HR using the other GFP gene as a template, resulting in a functional GFP protein.[4][5][6][7]

Materials:

-

U2OS DR-GFP cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

I-SceI expression plasmid

-

Transfection reagent

-

Flow cytometer

Procedure:

-

Cell Culture and Seeding:

-

Culture U2OS DR-GFP cells in standard conditions (37°C, 5% CO2).

-

Seed the cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.

-

-

Inhibitor Treatment:

-

Prepare a range of concentrations of this compound in cell culture medium. Include a DMSO vehicle control.

-

Aspirate the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

-

Incubate the cells with the inhibitor for a predetermined time (e.g., 4-24 hours) prior to inducing DSBs.

-

-

Induction of Double-Strand Breaks:

-

Transfect the cells with the I-SceI expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. This will induce a specific double-strand break in the DR-GFP reporter cassette.

-

-

Incubation and HR Repair:

-

After transfection, continue to incubate the cells in the presence of this compound for 48-72 hours to allow for homologous recombination to occur.

-

-

Flow Cytometry Analysis:

-

Harvest the cells by trypsinization and resuspend them in PBS.

-

Analyze the percentage of GFP-positive cells in each sample using a flow cytometer.

-

-

Data Interpretation:

-

The percentage of GFP-positive cells is directly proportional to the efficiency of homologous recombination.

-

Calculate the percentage of HR inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a valuable research tool for investigating the intricacies of homologous recombination. The protocols provided herein offer a framework for determining the optimal concentration of this inhibitor and for assessing its effects on RAD51-mediated DNA repair. For researchers in oncology and drug development, this compound presents a promising starting point for the development of novel therapeutics that target DNA repair pathways in cancer.

References

- 1. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay for Human Rad51-Mediated DNA Displacement Loop Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA transcripts stimulate homologous recombination by forming DR-loops - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Cellosaurus cell line U2OS DR-GFP (CVCL_B0A7) [cellosaurus.org]

- 7. Assaying double-strand break repair pathway choice in mammalian cells using a targeted endonuclease or the RAG recombinase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Effects of RI(dl)-2 TFA on Breast Cancer Cell Lines

Disclaimer: The following application notes and protocols are a generalized template. No specific public data was found for a compound designated "RI(dl)-2 TFA" in the context of breast cancer research. The experimental data and signaling pathways presented herein are illustrative examples based on common findings in breast cancer research and should be replaced with actual experimental results for this compound.

Introduction

Breast cancer is a heterogeneous disease characterized by uncontrolled cell growth in the breast tissue. It is a leading cause of cancer-related mortality in women worldwide. The development of novel therapeutic agents that can selectively target cancer cells and overcome drug resistance is a critical area of research. This document provides a framework for characterizing the in vitro effects of a novel compound, this compound, on various breast cancer cell lines. The protocols and data presentation formats are intended to guide researchers in their investigation of this compound's potential as an anti-cancer agent.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Breast Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different breast cancer cell lines after 72 hours of treatment. The cell lines provided are representative of different breast cancer subtypes.

| Cell Line | Subtype | IC50 (µM) of this compound (72h) |

| MCF-7 | Luminal A (ER+, PR+, HER2-) | [Insert experimental value] |

| T-47D | Luminal A (ER+, PR+, HER2-) | [Insert experimental value] |

| SK-BR-3 | HER2-positive | [Insert experimental value] |

| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | [Insert experimental value] |

| Hs 578T | Triple-Negative (ER-, PR-, HER2-) | [Insert experimental value] |

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells

This table shows the percentage of cells in each phase of the cell cycle after treatment with this compound for 48 hours, as determined by flow cytometry.

| Treatment (48h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Vehicle Control | [Insert %] | [Insert %] | [Insert %] | [Insert %] |

| This compound (IC50) | [Insert %] | [Insert %] | [Insert %] | [Insert %] |

| This compound (2x IC50) | [Insert %] | [Insert %] | [Insert %] | [Insert %] |

Table 3: Modulation of Apoptosis-Related Proteins by this compound in MDA-MB-231 Cells

This table illustrates the relative protein expression levels of key apoptosis markers after 48 hours of treatment with this compound, as determined by Western blotting and densitometry analysis.

| Treatment (48h) | Bcl-2 (Relative Expression) | Bax (Relative Expression) | Cleaved Caspase-3 (Relative Expression) |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| This compound (IC50) | [Insert value] | [Insert value] | [Insert value] |

| This compound (2x IC50) | [Insert value] | [Insert value] | [Insert value] |

Experimental Protocols

Cell Culture

-

Cell Lines: MCF-7, T-47D, SK-BR-3, MDA-MB-231, and Hs 578T human breast cancer cell lines.

-

Culture Medium:

-

MCF-7, T-47D, MDA-MB-231, Hs 578T: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

SK-BR-3: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., DMSO) for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

-

Seed cells in a 6-well plate at a density of 2 x 10⁵ cells per well and allow them to attach overnight.

-

Treat cells with this compound at the indicated concentrations for 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

-

Seed cells in a 6-well plate and treat with this compound as described for the cell cycle analysis.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway for this compound in breast cancer cells.

Experimental Workflow Diagram

Application Notes and Protocols: RI(dl)-2 TFA for DNA Damage Sensitization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing RI(dl)-2 TFA, a potent and selective inhibitor of RAD51, for sensitizing cancer cells to DNA-damaging agents. The protocols outlined below are designed to facilitate the investigation of this compound's efficacy in combination therapies.

Introduction

This compound is a small molecule inhibitor that specifically targets RAD51, a key protein in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[1] By inhibiting RAD51-mediated D-loop formation, this compound effectively cripples the HR repair mechanism, rendering cancer cells more susceptible to the cytotoxic effects of DNA-damaging agents such as chemotherapy and radiation.[1][2] This sensitization strategy holds significant promise for overcoming drug resistance and enhancing the therapeutic window of conventional cancer treatments.[3][4]

Mechanism of Action

This compound functions by stabilizing the RAD51-single-stranded DNA (ssDNA) nucleoprotein filament in a non-functional state. This prevents the filament from engaging in the D-loop formation, a critical step for homology search and strand invasion during HR.[1] Consequently, DSBs induced by exogenous agents cannot be efficiently repaired, leading to the accumulation of lethal DNA damage and subsequent cell death.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound and the synergistic effects observed when combined with DNA-damaging agents.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | IC50 (µM) |

| RAD51-mediated D-loop formation | 11.1[1] |

| Homologous Recombination (HR) activity in human cells | 3.0[1] |

Table 2: Synergistic Cytotoxicity of RAD51 Inhibitors with DNA Damaging Agents (Representative Data)

| Cell Line | DNA Damaging Agent | RAD51 Inhibitor Concentration (µM) | Fold-Sensitization (approx.) |

| Multiple Myeloma (H929, MM.1S) | Doxorubicin (80 nM) | 10 (B02) | Significant increase in apoptosis vs. single agents[3] |

| Pancreatic Cancer (KP-4, MIA PaCa-2) | Docetaxel | Varies | Strong synergy observed[5] |

| Daudi | Cisplatin | 0.25 | 3.4-fold shift in IC50[5][6] |

| Glioma (T98G) | Temozolomide + Radiation | Varies (siRNA) | Marked reduction in survival with triple combination[7] |

Note: Data for B02 and RI-1, structurally and functionally related RAD51 inhibitors, are presented as representative examples of the potential synergistic effects achievable with this compound.

Signaling Pathway

Caption: Inhibition of RAD51 by this compound blocks D-loop formation, a critical step in homologous recombination, leading to the accumulation of DNA damage and subsequent apoptosis.

Experimental Workflow

Caption: A generalized workflow for assessing the DNA damage sensitization effects of this compound in combination with a DNA damaging agent.

Experimental Protocols

Protocol 1: Determination of Sensitization using Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DNA damaging agent (e.g., gamma-irradiator, cisplatin)

-

6-well plates

-

Crystal Violet staining solution (0.5% w/v in methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density determined to yield 50-150 colonies per well in the untreated control. Allow cells to attach overnight.

-

This compound Pre-treatment: Treat cells with varying concentrations of this compound or vehicle control for a predetermined duration (e.g., 24 hours).

-

Induction of DNA Damage:

-

Radiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

-

Chemotherapy: Replace the this compound-containing medium with a medium containing both this compound and the chemotherapeutic agent for a specified duration (e.g., 1-24 hours).

-

-

Incubation: After DNA damage induction, wash the cells with PBS and replace with fresh complete medium. Incubate for 8-14 days to allow for colony formation.

-

Staining and Counting:

-

Wash the colonies with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain with Crystal Violet solution for 30 minutes.

-

Gently wash with water and allow to air dry.

-

Count colonies containing >50 cells.

-

-

Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the SF against the dose of the DNA damaging agent to generate survival curves.

Protocol 2: Assessment of Apoptosis by Western Blot

This protocol measures the levels of key apoptotic marker proteins.

Materials:

-

Treated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treatment: Treat cells with this compound and/or the DNA damaging agent for the desired duration (e.g., 24-72 hours).

-

Cell Lysis: Harvest and lyse the cells in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: Visualization of DNA Damage by γH2AX Immunofluorescence

This protocol allows for the quantification of DNA double-strand breaks by visualizing γH2AX foci.

Materials:

-

Cells grown on coverslips in a 12- or 24-well plate

-

4% Paraformaldehyde (PFA) in PBS

-

0.3% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-γH2AX)

-

Alexa Fluor-conjugated secondary antibody

-

DAPI-containing mounting medium

Procedure:

-

Treatment and Damage Induction: Treat cells on coverslips with this compound followed by the DNA damaging agent. Allow for a recovery period (e.g., 1-24 hours) for foci formation.

-

Fixation and Permeabilization:

-

Fix the cells with 4% PFA for 30 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.3% Triton X-100 for 30 minutes at room temperature.

-

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block with 5% BSA in PBS for 30 minutes.

-

Incubate with anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using DAPI-containing mounting medium.

-

Image the cells using a fluorescence microscope.

-

-

Analysis: Quantify the number of γH2AX foci per nucleus. An increase in the number of foci in the combination treatment group compared to single-agent treatments indicates enhanced DNA damage.[5][8]

Conclusion

This compound is a valuable research tool for investigating the role of homologous recombination in DNA damage repair and for exploring novel combination therapies in oncology. The protocols provided herein offer a framework for assessing the potential of this compound to sensitize cancer cells to DNA-damaging agents. The optimal treatment duration and concentration of this compound will likely be cell-line and combination-agent dependent, and therefore, should be empirically determined for each experimental system.

References

- 1. Development of Small Molecules that Specifically Inhibit the D-loop Activity of RAD51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Small-Molecule Inhibitor of RAD51 Reduces Homologous Recombination and Sensitizes Multiple Myeloma Cells to Doxorubicin [frontiersin.org]

- 4. Recent Developments Using Small Molecules to Target RAD51: How to Best Modulate RAD51 for Anticancer Therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]

- 6. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rad51 inhibition is an effective means of targeting DNA repair in glioma models and CD133+ tumor-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: Evaluating the In Vivo Efficacy of RI(dl)-2 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for evaluating the in vivo efficacy of the novel therapeutic candidate, RI(dl)-2 TFA. The following protocols are designed for preclinical assessment in cancer models, focusing on tumor growth inhibition, induction of apoptosis, and anti-angiogenic effects. These methods are foundational for establishing a robust preclinical data package to support further development.

Xenograft Models for In Vivo Efficacy Assessment

Xenograft models are a cornerstone for preclinical cancer drug evaluation, involving the transplantation of human tumor cells or tissues into immunodeficient mice.[1][2] This allows for the observation of tumor growth and response to therapeutic interventions in a living organism.[3]

Cell Line-Derived Xenograft (CDX) Models

CDX models utilize established human cancer cell lines and are valuable for initial large-scale screening due to their reproducibility and ease of use.[3]

Patient-Derived Xenograft (PDX) Models

PDX models involve the implantation of tumor fragments from a patient directly into mice. These models better recapitulate the heterogeneity and microenvironment of human tumors, offering a more clinically relevant assessment.[4]

Experimental Protocols

Protocol: Tumor Growth Inhibition in a Subcutaneous Xenograft Model

This protocol outlines the steps to assess the anti-tumor activity of this compound in a subcutaneous xenograft model.

Materials:

-

Human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, H460 for lung cancer)[5]

-

Immunodeficient mice (e.g., NU/Nu, SCID)

-

Matrigel

-

This compound

-

Vehicle control (e.g., DMSO, PBS)

-

Calipers

-

Anesthetic (e.g., Ketamine/Xylazine mixture)[6]

Procedure:

-

Cell Preparation: Culture the selected human cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel.

-

Tumor Implantation: Anesthetize the mice. Inject 5 x 10^6 cells in a volume of 150 µL subcutaneously into the flank of each mouse.[6]

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., ~100-200 mm³).[6] Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width² x length) / 2.[7]

-

Animal Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups (n=5-10 mice per group).

-

Treatment Group: Administer this compound at the predetermined dose and schedule (e.g., daily intraperitoneal injection).

-

Control Group: Administer the vehicle control using the same schedule and route of administration.

-

-

Data Collection: Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (e.g., 21 days).[6][8] It is recommended to continue measurements during a tumor regrowth phase after treatment cessation to assess long-term effects.[9][10]

-

Humane Endpoints: Monitor animals daily for signs of distress. Euthanize animals if tumors exceed a certain size (e.g., 2.0 cm in any direction for mice) or if there are signs of significant morbidity.[7]

-

Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation:

Table 1: Effect of this compound on Tumor Growth in a Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 0 | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Change in Body Weight (g) |

| Vehicle Control | 150.5 ± 15.2 | 1850.7 ± 250.4 | N/A | +1.5 ± 0.5 |

| This compound (X mg/kg) | 148.9 ± 14.8 | 450.2 ± 98.7 | 75.7 | -0.5 ± 0.8 |

Protocol: In Vivo Apoptosis Assessment

This protocol describes methods to evaluate the induction of apoptosis in tumor tissue following treatment with this compound.

Methods:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[11][12]

-

Procedure:

-

Collect tumor tissues from treated and control animals and fix in formalin.

-

Embed tissues in paraffin and section.

-

Perform the TUNEL assay on tissue sections according to the manufacturer's instructions.

-

Counterstain with a nuclear stain (e.g., DAPI).

-

Visualize and quantify apoptotic cells using fluorescence microscopy.

-

-

-

Immunohistochemistry (IHC) for Cleaved Caspase-3: Caspase-3 is a key executioner caspase in the apoptotic pathway.[13] Detecting its cleaved (active) form by IHC provides evidence of apoptosis induction.

-

Procedure:

-

Use paraffin-embedded tumor sections as described above.

-

Perform antigen retrieval.

-

Incubate with a primary antibody specific for cleaved caspase-3.

-

Use a labeled secondary antibody and a suitable detection system.

-

Quantify the percentage of cleaved caspase-3 positive cells.

-

-

Data Presentation:

Table 2: Quantification of Apoptosis in Tumor Tissues

| Treatment Group | % TUNEL Positive Cells (Mean ± SD) | % Cleaved Caspase-3 Positive Cells (Mean ± SD) |

| Vehicle Control | 2.1 ± 0.8 | 1.5 ± 0.6 |

| This compound (X mg/kg) | 25.4 ± 4.2 | 22.8 ± 3.9 |

Protocol: In Vivo Anti-Angiogenesis Assessment

This protocol details methods to evaluate the anti-angiogenic potential of this compound. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[14]

Methods:

-

Immunohistochemistry (IHC) for CD31: CD31 is a marker for endothelial cells, and its staining can be used to quantify microvessel density (MVD) within the tumor.

-

Procedure:

-

Use paraffin-embedded tumor sections.

-

Perform IHC using an anti-CD31 antibody.

-

Identify "hot spots" of high vascularity at low magnification.

-

Count the number of stained vessels in several high-power fields to determine the MVD.

-

-

-

Matrigel Plug Assay: This is a direct in vivo assay to assess the formation of new blood vessels.[15]

-

Procedure:

-

Mix Matrigel with a pro-angiogenic factor (e.g., bFGF or VEGF) and with either this compound or vehicle.

-

Inject the Matrigel mixture subcutaneously into mice.

-

After a set period (e.g., 7-14 days), excise the Matrigel plugs.

-

Quantify the extent of vascularization within the plugs, for example, by measuring hemoglobin content or by histological analysis.

-

-

Data Presentation:

Table 3: Assessment of Anti-Angiogenic Effects

| Treatment Group | Microvessel Density (vessels/mm²) (Mean ± SD) | Hemoglobin Content in Matrigel Plug (µ g/plug ) (Mean ± SD) |

| Vehicle Control | 125 ± 15 | 15.2 ± 2.1 |

| This compound (X mg/kg) | 45 ± 8 | 5.8 ± 1.3 |

Visualizations

Hypothetical Signaling Pathway for this compound

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for in vivo efficacy evaluation.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the in vivo evaluation of this compound. Consistent and rigorous application of these methods will generate the critical data necessary to understand the therapeutic potential of this compound and guide its clinical development.

References

- 1. xenograft.org [xenograft.org]

- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.crownbio.com [blog.crownbio.com]